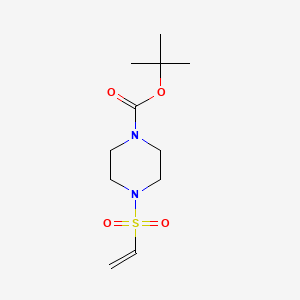
Tert-butyl (7-bromochroman-3-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-bromo-3,4-dihydro-2H-1-benzopyran-3-yl)Carbamic acid 1,1-dimethylethyl ester is a synthetic organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-bromo-3,4-dihydro-2H-1-benzopyran-3-yl)Carbamic acid 1,1-dimethylethyl ester typically involves the following steps:
Bromination: The starting material, 3,4-dihydro-2H-1-benzopyran, undergoes bromination to introduce a bromine atom at the 7th position.
Carbamoylation: The brominated intermediate is then reacted with tert-butyl carbamate under suitable conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(7-bromo-3,4-dihydro-2H-1-benzopyran-3-yl)Carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carbamic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxidized benzopyran derivatives.
Reduction: Formation of reduced benzopyran derivatives.
Hydrolysis: Formation of the corresponding carbamic acid.
Scientific Research Applications
N-(7-bromo-3,4-dihydro-2H-1-benzopyran-3-yl)Carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(7-bromo-3,4-dihydro-2H-1-benzopyran-3-yl)Carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-3,4-dihydro-2H-1-benzopyran-3-one
- 3,4-dihydro-2H-1-benzopyran
- 1,3-dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2-(2H)-indole)
Uniqueness
N-(7-bromo-3,4-dihydro-2H-1-benzopyran-3-yl)Carbamic acid 1,1-dimethylethyl ester is unique due to the presence of both a bromine atom and a carbamate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H18BrNO3 |
|---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
tert-butyl N-(7-bromo-3,4-dihydro-2H-chromen-3-yl)carbamate |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-11-6-9-4-5-10(15)7-12(9)18-8-11/h4-5,7,11H,6,8H2,1-3H3,(H,16,17) |
InChI Key |
BOMGKYMQCXZUJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C=C(C=C2)Br)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2'-Methoxy[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B13907282.png)
![(1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13907287.png)







![5-(chloromethyl)-4-[(2,4-difluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13907343.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione](/img/structure/B13907346.png)
![methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13907349.png)

![tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate](/img/structure/B13907358.png)
